2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholinocarbonyl)phenyl]acetamide
Description
2-(6-Fluoro-1H-indol-1-yl)-N-[2-(morpholinocarbonyl)phenyl]acetamide is a fluorinated indole-acetamide derivative characterized by a 6-fluoro substitution on the indole ring and a morpholinocarbonyl group attached to the phenylacetamide moiety. The fluorine atom at the 6-position of the indole ring may enhance metabolic stability and lipophilicity, while the morpholinocarbonyl group could improve solubility and hydrogen-bonding capacity, influencing target binding .
Properties
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c22-16-6-5-15-7-8-25(19(15)13-16)14-20(26)23-18-4-2-1-3-17(18)21(27)24-9-11-28-12-10-24/h1-8,13H,9-12,14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVYNXNCWDEWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CN3C=CC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholinocarbonyl)phenyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole ring, followed by the introduction of the fluorine atom. The morpholinocarbonyl phenyl group is then attached through a series of coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol.
Scientific Research Applications
2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholinocarbonyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholinocarbonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indole moiety can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the morpholinocarbonyl group may enhance its solubility and bioavailability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Ring
6-Fluoro vs. 6-Chloro Substitution
- Target Compound : 6-Fluoro substitution (C18H17FN2O3, molecular weight ~344.34*).
- Analog: 2-(6-Chloro-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide (, C18H17ClN2O3, MW 344.79). The chloro analog exhibits a chlorine atom at the 6-position, which is larger and less electronegative than fluorine. Fluorine’s smaller size and higher electronegativity could enhance binding affinity in hydrophobic pockets .
Indole Substitution Position
Modifications to the Acetamide Linkage and Phenyl Group
Morpholinocarbonyl vs. Trifluoroacetyl Groups
- Target Compound: The morpholinocarbonyl group on the phenyl ring may enhance water solubility through hydrogen bonding.
- N-(3-Trifluoroacetyl-indol-7-yl) Acetamides (): Trifluoroacetyl groups are strongly electron-withdrawing, which could reduce basicity and alter pharmacokinetics.
Thiazolidinone and Heterocyclic Additions
- 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide (): Incorporation of a thiazolidinone ring introduces sulfur-based polarity and conformational rigidity, contrasting with the morpholinocarbonyl group’s flexibility. Such modifications may impact bioavailability and enzymatic resistance .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine’s electronegativity and small size may improve target binding and metabolic stability compared to chlorine, as seen in halogenated indole derivatives .
- Morpholinocarbonyl Advantage: This group likely balances solubility and binding affinity better than bulkier substituents (e.g., trifluoroacetyl) or rigid heterocycles (e.g., thiazolidinone) .
- Positional Isomerism : Substitution at the indole 1-position (target compound) vs. 3-position () could lead to divergent biological activities due to spatial orientation differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
